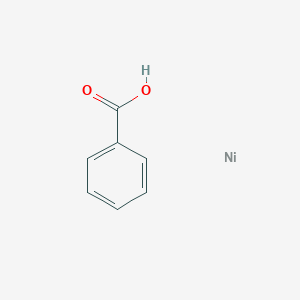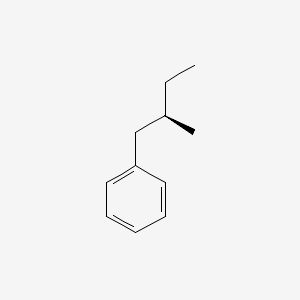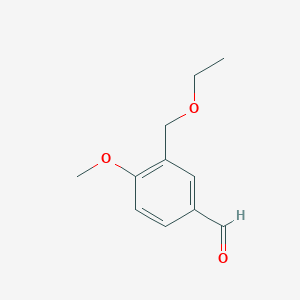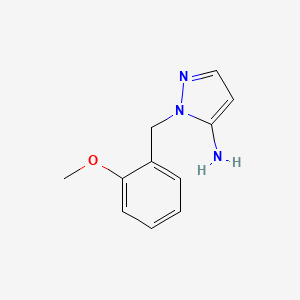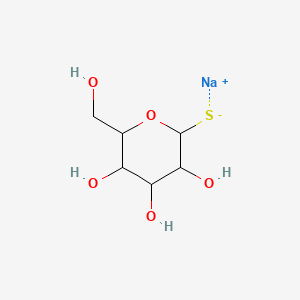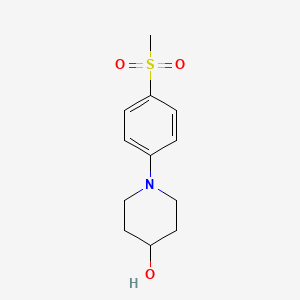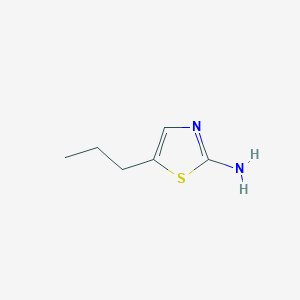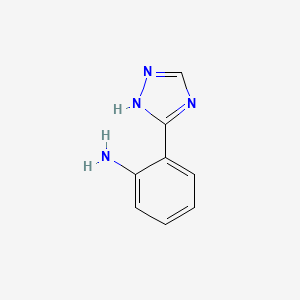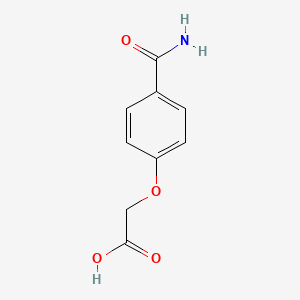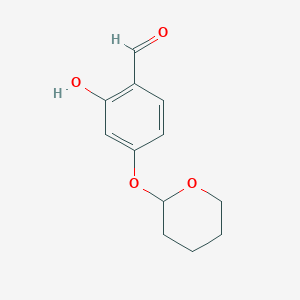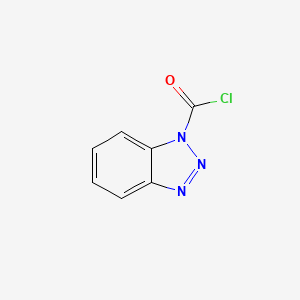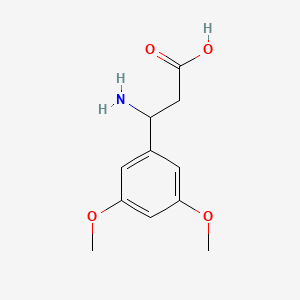
3-氨基-3-(3,5-二甲氧基苯基)丙酸
描述
科学研究应用
合成和化学性质
- 光学纯度和不对称氢化:由O'Reilly、Derwin和Lin(1990)领导的研究讨论了3-氨基-3-(3,5-二甲氧基苯基)丙酸的光学纯度衍生物的制备。他们探索了不对称氢化催化剂系统和Pictet-Spengler环闭合用于其合成,强调了这种化合物在生产对映异构体纯物质(O'reilly, Derwin, & Lin, 1990)中的重要性。
- 抗氧化性质:Dovbnya等人(2022年)的研究聚焦于合成包括3-氨基-3-(3,5-二甲氧基苯基)丙酸衍生物在内的新化合物,检查它们的抗氧化活性。这突显了其在开发具有有益健康性质的物质中的潜力(Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022)。
生物和药物研究
- 生物活性化合物的合成:Ghulam、Nasim和Fan(2007)合成了3,5-二甲氧基苯基丙二酸,这是3-氨基-3-(3,5-二甲氧基苯基)丙酸的衍生物,用于制备生物活性异香豆素。他们的工作表明了这种化合物在生物活性物质开发中的作用(Ghulam, Nasim, & Fan, 2007)。
- 天然产物合成和细胞毒性:Hu等人(2005)合成了天然酯Sintenin及其类似物,包括3-(3,4-二甲氧基苯基)丙酸衍生物,以评估它们对肿瘤细胞系的细胞毒性影响。这项研究展示了这种化合物在癌症研究和治疗中的潜力(Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005)。
先进材料和化学工程
- 电化学研究:Ekinci等人(2000)研究了类似化合物的电化学氧化,为了解3-氨基-3-(3,5-二甲氧基苯基)丙酸在材料科学中的电化学性质和潜在应用提供了见解(Ekinci, Horasan, Altundas, & Demir, 2000)。
- 制药化合物多形性:Vogt、Williams、Johnson和Copley(2013)检查了与3-氨基-3-(3,5-二甲氧基苯基)丙酸相关的制药化合物的多形性形式。他们的研究对于理解这类化合物的固态性质至关重要,这对制药开发至关重要(Vogt, Williams, Johnson, & Copley, 2013)。
未来方向
属性
IUPAC Name |
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408415 | |
| Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
CAS RN |
412925-58-7 | |
| Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


